

Spectroscopic Profile of N-(2-Aminophenyl)methanesulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	<i>n</i> -(2-Aminophenyl)methanesulfonamide
CAS No.:	37073-18-0
Cat. No.:	B1295899

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-Aminophenyl)methanesulfonamide**. The information detailed herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document collates available mass spectrometry data and provides an in-depth analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on analogous compounds and fundamental spectroscopic principles.

Molecular Structure

N-(2-Aminophenyl)methanesulfonamide possesses a primary amine group and a methanesulfonamide moiety attached to a benzene ring in an ortho configuration. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature.

Molecular Formula: C₇H₁₀N₂O₂S Molecular Weight: 186.23 g/mol

Spectroscopic Data

The following sections present the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for **N-(2-Aminophenyl)methanesulfonamide**.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. The predicted collision cross-section (CCS) values for various adducts of **N-(2-aminophenyl)methanesulfonamide** provide valuable information for its identification in complex mixtures.^[1]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	187.05358	135.7
[M+Na] ⁺	209.03552	144.0
[M-H] ⁻	185.03902	139.4
[M+NH ₄] ⁺	204.08012	155.2
[M+K] ⁺	225.00946	140.9
[M+H-H ₂ O] ⁺	169.04356	129.9
[M+HCOO] ⁻	231.04450	156.1
[M+CH ₃ COO] ⁻	245.06015	182.1
[M+Na-2H] ⁻	207.02097	141.3
[M] ⁺	186.04575	135.7
[M] ⁻	186.04685	135.7

Data sourced from PubChem.

^[1]

A common fragmentation pathway for aromatic sulfonamides in electrospray ionization mass spectrometry involves the elimination of SO₂.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Although specific experimental spectra for **N-(2-Aminophenyl)methanesulfonamide** are not readily available, the expected chemical shifts can be estimated based on data from structurally similar compounds and established substituent effects.^{[3][4]}

2.2.1. ¹H NMR Spectroscopy

The expected ¹H NMR spectrum in DMSO-d₆ would exhibit signals corresponding to the aromatic protons, the amine protons, the sulfonamide proton, and the methyl protons.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
-NH ₂ (Amino)	~5.0	broad s	2H
-SO ₂ NH- (Sulfonamide)	~9.0 - 10.0	broad s	1H
Aromatic-H	~6.5 - 7.5	m	4H
-CH ₃ (Methyl)	~2.9 - 3.0	s	3H

Note: Chemical shifts (δ) are in parts per million (ppm). s = singlet, m = multiplet. Expected values are estimations and may vary based on experimental conditions.

2.2.2. ¹³C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum in DMSO- d_6 is expected to show distinct signals for each carbon atom in a unique chemical environment.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Aromatic C-NH ₂	~145 - 150
Aromatic C-NHSO ₂ CH ₃	~120 - 125
Aromatic C-H	~115 - 130
-CH ₃ (Methyl)	~40

Note: Chemical shifts (δ) are in parts per million (ppm). Expected values are estimations and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **N-(2-Aminophenyl)methanesulfonamide** is expected to display key absorption bands confirming the presence of the amine, sulfonamide, and aromatic moieties.[\[3\]](#)[\[5\]](#)

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (Primary Amine)	Symmetric & Asymmetric Stretch	3300 - 3500	Medium
N-H (Sulfonamide)	Stretch	~3250	Medium
C-H (Aromatic)	Stretch	3000 - 3100	Medium
C-H (Methyl)	Stretch	2850 - 3000	Medium
C=C (Aromatic)	Stretch	1450 - 1600	Medium
S=O (Sulfonamide)	Asymmetric Stretch	~1320	Strong
S=O (Sulfonamide)	Symmetric Stretch	~1150	Strong
S-N (Sulfonamide)	Stretch	~900	Medium

Note: Expected values are estimations and may vary based on experimental conditions.

Experimental Protocols

Standard analytical techniques are employed for the spectroscopic characterization of **N-(2-Aminophenyl)methanesulfonamide**.^{[4][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is required to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy

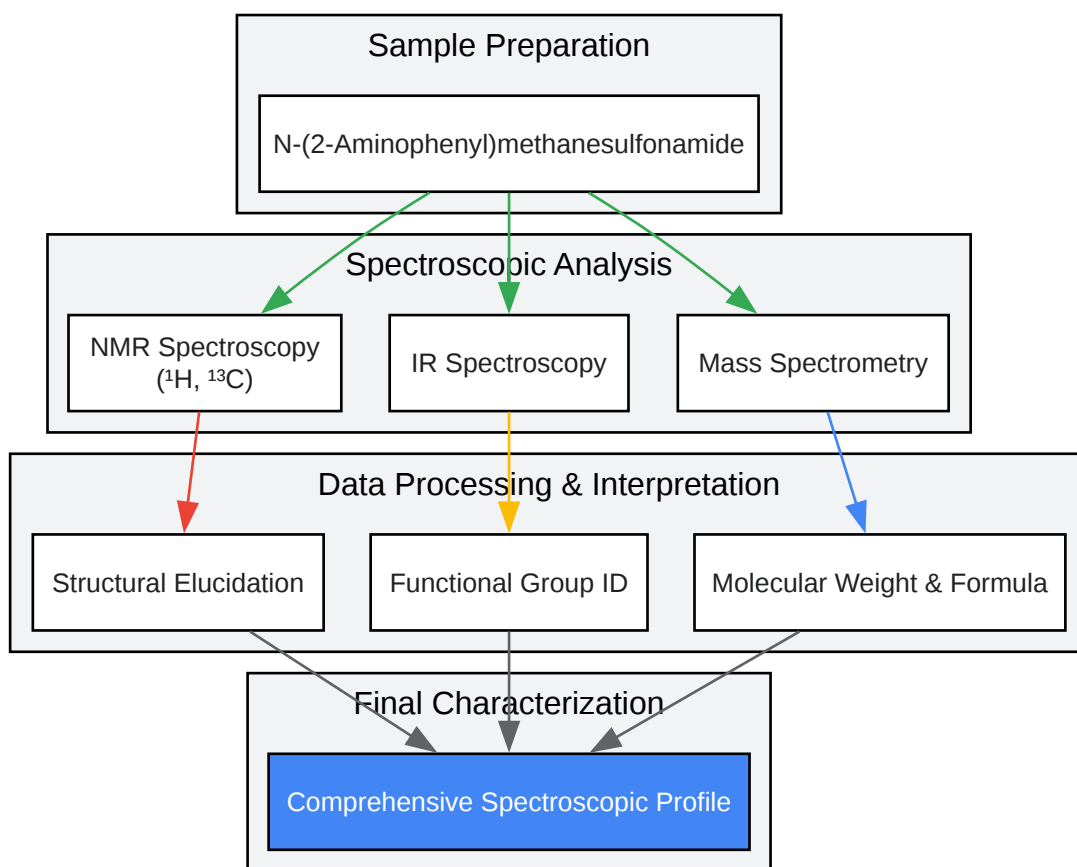
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Samples are typically analyzed as KBr pellets. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Spectra are recorded in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode) and infused directly or introduced via a liquid chromatography system.
- Data Acquisition: Data is acquired in either positive or negative ion mode over a relevant mass-to-charge (m/z) range. Collision-induced dissociation (CID) is used to generate fragmentation data for structural elucidation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **N-(2-Aminophenyl)methanesulfonamide**.



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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

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